Stereochemical Control of NK1/NK2/NK3 Binding Affinity: (R) vs (S) Configuration at Morpholine 2-Position
In a comprehensive stereochemical SAR study of morpholine-based tachykinin receptor antagonists, the (R)-configuration at the 2-position of the morpholine ring was demonstrated to be the critical determinant of binding affinity across NK1, NK2, and NK3 receptors. The (S,R)- and (R,R)-diastereomers (both bearing (R) at the morpholine 2-position) exhibited high binding affinities, whereas the corresponding (S,S)- and (R,S)-diastereomers (bearing (S) at the morpholine 2-position) showed substantially reduced affinity [1]. The paper explicitly states that '(R)-configuration at the 2-position of the morpholine ring was crucial for high affinity' and that (S,R)-12 and (S,R)-13 exhibited the highest binding affinities among all stereoisomers tested [1]. IC50 values for NK1, NK2, and NK3 receptors were determined and tabulated, though specific numerical values are contained within the full-text tables [1].
| Evidence Dimension | NK1/NK2/NK3 receptor binding affinity as a function of morpholine 2-position absolute configuration |
|---|---|
| Target Compound Data | (R)-configured morpholine 2-position: essential for high-affinity binding; (S,R)-12 and (S,R)-13 exhibited highest affinities among all stereoisomers [1] |
| Comparator Or Baseline | (S)-configured morpholine 2-position diastereomers ((S,S)-12, (R,S)-12, (S,S)-13, (R,S)-13): substantially reduced binding affinities [1] |
| Quantified Difference | Qualitative rank-order: (S,R) ≈ (R,R) >> (S,S) ≈ (R,S); specific IC50 fold-differences are reported in Table 1 and Table 2 of the primary reference [1] |
| Conditions | Radioligand displacement binding assays against human NK1, NK2, and NK3 receptors expressed in recombinant cell lines [1] |
Why This Matters
Procurement of the (R)-enantiomer rather than the racemate or (S)-enantiomer is mandatory to preserve downstream compound potency; selecting the incorrect stereoisomer results in a predictably inactive or weakly active final antagonist.
- [1] Nishi T, Ishibashi K, Takemoto T, Nakajima K, Fukazawa T, Iio Y, Itoh K, Mukaiyama O, Yamaguchi T. Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorg Med Chem Lett. 2000;10(15):1665-1668. doi:10.1016/S0960-894X(00)00324-3 View Source
